Cas no 1821739-53-0 ((S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid)

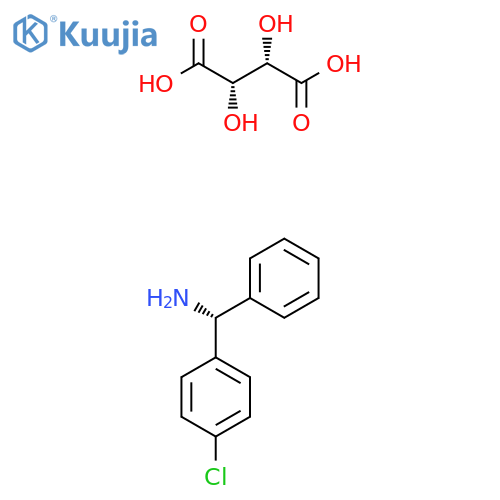

1821739-53-0 structure

商品名:(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid

CAS番号:1821739-53-0

MF:C17H18ClNO6

メガワット:367.780924320221

CID:4708421

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 化学的及び物理的性質

名前と識別子

-

- (S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid

- (R)-(4-Chlorophenyl)-phenylmethanamine;(2S,3S)-2,3-dihydroxybutanedioic acid

-

- インチ: 1S/C13H12ClN.C4H6O6/c14-12-8-6-11(7-9-12)13(15)10-4-2-1-3-5-10;5-1(3(7)8)2(6)4(9)10/h1-9,13H,15H2;1-2,5-6H,(H,7,8)(H,9,10)/t13-;1-,2-/m10/s1

- InChIKey: RLQMUEBVBXLJAW-KJCOKPRTSA-N

- ほほえんだ: ClC1C=CC(=CC=1)[C@@H](C1C=CC=CC=1)N.O[C@H](C(=O)O)[C@@H](C(=O)O)O

計算された属性

- 水素結合ドナー数: 5

- 水素結合受容体数: 7

- 重原子数: 25

- 回転可能化学結合数: 5

- 複雑さ: 315

- トポロジー分子極性表面積: 141

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | S178360-500mg |

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |

1821739-53-0 | 500mg |

$ 380.00 | 2022-06-03 | ||

| TRC | S178360-2500mg |

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |

1821739-53-0 | 2500mg |

$ 1260.00 | 2022-06-03 | ||

| TRC | S178360-1000mg |

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid |

1821739-53-0 | 1g |

$ 630.00 | 2022-06-03 |

(S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid 関連文献

-

Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Ulrich Siemeling,Imke Scheppelmann,Beate Neumann,Anja Stammler,Hans-Georg Stammler,Jadwiga Frelek Chem. Commun., 2003, 2236-2237

-

Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090

1821739-53-0 ((S)-(4-Chlorophenyl)(phenyl)methanamine D(-) tartaric acid) 関連製品

- 111362-50-6(5-Amino-2-chlorobenzamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 2228700-52-3(2-(8-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)-2-oxoacetic acid)

- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

- 1890828-94-0(2,2-dimethyl-1-(1H-pyrrol-3-yl)cyclopropylmethanol)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 1374831-01-2(2-(trifluoromethyl)-3H,4H-thieno2,3-dpyrimidin-4-one)

推奨される供給者

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinta Yudi Pharmaceutical Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量